molecular formula C7H7ClN2O B6281842 7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine CAS No. 1446001-87-1

7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine

Cat. No.: B6281842
CAS No.: 1446001-87-1
M. Wt: 170.59 g/mol
InChI Key: YRTCKHNUFOCIEP-UHFFFAOYSA-N
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Description

7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound with a molecular formula of C7H7ClN2O and a molecular weight of 170.6 g/mol This compound is characterized by its unique structure, which includes a pyrido[3,4-b][1,4]oxazine ring system with a chlorine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with ethylene glycol in the presence of a base, followed by cyclization to form the oxazine ring . The reaction conditions often include heating under reflux and the use of solvents such as xylene or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

7-chloro-1H,2H,3H-pyrido[3,4-b][1,4]oxazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of a chlorine atom, which can influence its reactivity and biological activity.

Properties

CAS No.

1446001-87-1

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine

InChI

InChI=1S/C7H7ClN2O/c8-7-3-5-6(4-10-7)11-2-1-9-5/h3-4,9H,1-2H2

InChI Key

YRTCKHNUFOCIEP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CN=C(C=C2N1)Cl

Purity

95

Origin of Product

United States

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